molecular formula C20H15N5OS2 B14949956 2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide

2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide

Cat. No.: B14949956
M. Wt: 405.5 g/mol
InChI Key: YYUSEIHFDFJHHH-UHFFFAOYSA-N
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Description

2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a thiophene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyridine and thiophene intermediates, followed by their coupling through a thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitrile groups can yield primary amines .

Scientific Research Applications

2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C20H15N5OS2

Molecular Weight

405.5 g/mol

IUPAC Name

2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H15N5OS2/c1-12-5-2-3-6-15(12)24-17(26)11-28-20-14(10-22)18(16-7-4-8-27-16)13(9-21)19(23)25-20/h2-8H,11H2,1H3,(H2,23,25)(H,24,26)

InChI Key

YYUSEIHFDFJHHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N

Origin of Product

United States

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